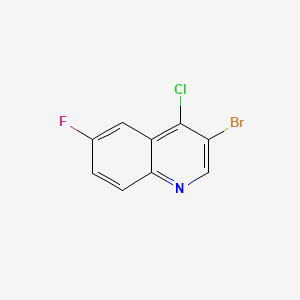

3-Bromo-4-chloro-6-fluoroquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4-chloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHQVBUXWYXYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671168 | |

| Record name | 3-Bromo-4-chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-93-4 | |

| Record name | 3-Bromo-4-chloro-6-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1204810-93-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of 3 Bromo 4 Chloro 6 Fluoroquinoline

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. For quinoline (B57606) derivatives, DFT calculations are typically employed to determine key electronic parameters.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower reactivity.

For 3-Bromo-4-chloro-6-fluoroquinoline, specific HOMO and LUMO energy values have not been reported in the literature. A hypothetical analysis would involve calculating these energies to predict the molecule's susceptibility to electrophilic and nucleophilic attack. Generally, in substituted quinolines, the distribution of HOMO and LUMO orbitals is influenced by the electronic nature of the substituents.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Electrostatic Potential Surface (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic reactions. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

A computational study on this compound would generate an MEP map to identify these reactive areas. In similar halogenated quinolines, the nitrogen atom typically exhibits a region of negative potential, while the hydrogen atoms and regions near electron-withdrawing halogen atoms show positive potential. However, without a specific study, a detailed description of the MEP map for this compound cannot be provided.

Reactivity Prediction and Reaction Pathway Elucidation

Computational chemistry plays a vital role in predicting the reactivity of molecules and elucidating potential reaction pathways.

Identification of Reactive Sites and Selectivity Trends

Based on the electronic properties derived from DFT calculations, such as charge distribution and frontier orbital densities, specific reactive sites on this compound could be identified. The presence of bromine, chlorine, and fluorine atoms at different positions on the quinoline ring would create a unique reactivity profile, influencing the regioselectivity of various reactions. Without computational data, predictions of these trends remain speculative.

Transition State Modeling and Reaction Energetics

Transition state theory is used to calculate the energy barriers of chemical reactions, providing insights into reaction rates and mechanisms. Modeling the transition states for potential reactions of this compound would require dedicated computational studies. Such studies would calculate the activation energies for various reaction pathways, helping to predict the most favorable reaction conditions and products. This information is currently unavailable.

Conformational Analysis and Molecular Dynamics Simulations

For a rigid molecule like this compound, extensive conformational analysis is generally not applicable. However, molecular dynamics simulations could be employed to study its interactions with other molecules, such as solvents or biological macromolecules, particularly for its derivatives. There are no published molecular dynamics simulation studies specifically involving this compound or its immediate derivatives.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at building predictive models that correlate the chemical reactivity of a series of compounds with their molecular or structural features, known as descriptors. uliege.be For halogenated quinolines like this compound, QSRR models can provide valuable insights into their reaction mechanisms and predict their behavior in various chemical transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Key Molecular Descriptors for QSRR Models

A theoretical QSRR study of this compound would involve the calculation of a range of molecular descriptors. These descriptors are broadly categorized into electronic, steric, and thermodynamic types. The correlation of these descriptors with experimentally observed reaction rates or equilibrium constants forms the basis of the QSRR model.

Key quantum chemical descriptors that are central to predicting the reactivity of substituted quinolines include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. orientjchem.orgnih.gov A higher HOMO energy suggests a greater ability to donate electrons, indicating reactivity towards electrophiles. Conversely, a lower LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity and lower kinetic stability. researchgate.net

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors provide a comprehensive picture of a molecule's reactivity. They include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Molecules with a larger HOMO-LUMO gap are considered "harder" and less reactive. researchgate.net

Global Softness (S): The reciprocal of hardness, a higher softness value corresponds to higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. chemrxiv.org

Atomic Charges: The distribution of partial charges on the atoms within the quinoline ring system can pinpoint sites susceptible to nucleophilic or electrophilic attack. For instance, a carbon atom bonded to a halogen is expected to have a partial positive charge, making it a likely target for nucleophiles.

Illustrative Data for QSRR Analysis

To construct a QSRR model, these descriptors would be calculated for this compound and a series of structurally related compounds. The following table provides an illustrative set of hypothetical, yet realistic, quantum chemical descriptor values that would be used in such a study. These values are representative of what would be obtained from DFT calculations.

| Descriptor | Symbol | Hypothetical Value | Unit | Implication for Reactivity |

| HOMO Energy | EHOMO | -6.85 | eV | Moderate electron-donating ability |

| LUMO Energy | ELUMO | -1.75 | eV | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | ΔE | 5.10 | eV | High kinetic stability |

| Electronegativity | χ | 4.30 | eV | Good electron-accepting capability |

| Chemical Hardness | η | 2.55 | eV | Relatively low reactivity ("hard" molecule) |

| Global Softness | S | 0.39 | eV-1 | Low propensity to react |

| Electrophilicity Index | ω | 3.62 | eV | Strong electrophilic character |

Application in Predicting Reactivity

By establishing a mathematical relationship between descriptors like those in the table and experimental reactivity data, a QSRR model can be formulated. For this compound, this model could predict:

Regioselectivity: The model could predict which halogen atom (bromine at C3 or chlorine at C4) is more susceptible to substitution in nucleophilic aromatic substitution reactions. The descriptor values, such as local atomic charges and Fukui functions, would be critical in determining the most reactive site.

Reaction Rates: The model could estimate the relative rates of reaction for a series of substituted quinolines under specific conditions. For example, it could predict how changes in substitution patterns on the quinoline ring affect the rate of a Suzuki or Buchwald-Hartwig cross-coupling reaction.

Advanced Applications of 3 Bromo 4 Chloro 6 Fluoroquinoline in Chemical Science

Utilization as a Versatile Synthetic Building Block

The strategic placement of three distinct halogen atoms on the quinoline (B57606) ring of 3-bromo-4-chloro-6-fluoroquinoline provides chemists with a powerful tool for selective chemical modifications. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for a stepwise and controlled introduction of various functional groups, making it an ideal precursor for intricate molecular architectures.

Precursor for Complex Organic Molecules (excluding direct pharmaceutical agents)

The carbon-bromine bond at the 3-position and the carbon-chlorine bond at the 4-position are particularly amenable to a range of palladium-catalyzed cross-coupling reactions. This reactivity allows for the construction of complex organic molecules with diverse functionalities.

Key reactions that can be selectively performed on the this compound scaffold include:

Suzuki-Miyaura Coupling: The C-Br bond can selectively react with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: The C-Br bond is also susceptible to coupling with terminal alkynes, a reaction that is fundamental in the synthesis of conjugated systems.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the C-Br or C-Cl bond with a wide array of amines.

The sequential and selective nature of these coupling reactions on the dihalo-substituted quinoline allows for the synthesis of a vast library of derivatives. For instance, a Suzuki coupling at the 3-position followed by a Sonogashira coupling at the 4-position can lead to highly functionalized quinoline cores that are precursors to advanced materials or other complex organic structures. The reactivity of a related compound, 8-bromo-4-chloro-6-methylquinoline, in Suzuki-Miyaura coupling highlights the potential for such transformations on the subject molecule evitachem.com.

| Reaction Type | Reactivity Site | Potential Functionalization |

| Suzuki-Miyaura Coupling | C3-Br > C4-Cl | Aryl, Heteroaryl, Alkyl groups |

| Sonogashira Coupling | C3-Br > C4-Cl | Alkynyl groups |

| Buchwald-Hartwig Amination | C3-Br, C4-Cl | Primary and secondary amines |

| Nucleophilic Aromatic Substitution | C6-F | Various nucleophiles |

Design and Synthesis of Novel Ligands in Catalysis

The quinoline nucleus is a well-established component of ligands used in catalysis. The nitrogen atom in the quinoline ring can act as a coordinating site for metal centers. By functionalizing the this compound core, novel ligands with tailored steric and electronic properties can be designed.

For example, the introduction of phosphine (B1218219) groups via cross-coupling reactions can yield P,N-type ligands. These ligands are of significant interest in asymmetric catalysis. The synthesis of bipyridine-type ligands is also achievable through cross-coupling reactions, such as the Suzuki or Stille coupling, by reacting the brominated position with a suitable pyridine-containing coupling partner mdpi.com. The resulting ligands can be used to form complexes with transition metals like palladium, ruthenium, or iridium, which are active catalysts in a variety of organic transformations.

Integration into Materials Chemistry

The inherent photophysical properties of the quinoline scaffold make its derivatives attractive candidates for applications in materials science, particularly in the field of optoelectronics.

Components for Optoelectronic Devices (e.g., OLEDs, Solar Cells)

Quinoline derivatives are known to be useful as electron-transporting materials and emitters in Organic Light-Emitting Diodes (OLEDs). The introduction of various substituents onto the this compound core via the aforementioned cross-coupling reactions can be used to tune the electronic and photophysical properties of the resulting molecules. For instance, coupling with aromatic amines or carbazole (B46965) derivatives can lead to materials with enhanced hole-transporting or emissive characteristics. The general utility of quinoline derivatives in OLEDs is well-documented, with applications in both the light-emitting and charge transport layers oled-intermediates.com. The reactivity of the related 4-bromo-6-fluoroquinoline (B1289494) in palladium-catalyzed coupling reactions to prepare dyes for OLEDs and solar cells further supports this potential application ossila.com.

Precursors for Advanced Polymeric Structures

The di-halogenated nature of this compound makes it a potential monomer for the synthesis of novel conjugated polymers. Poly(quinoline)s are a class of polymers known for their thermal stability and interesting electronic properties. Polymerization can be achieved through various cross-coupling polymerization techniques, such as Suzuki or Stille polycondensation. By carefully selecting the co-monomers, the properties of the resulting polymers, such as their band gap, solubility, and processability, can be tailored for specific applications in areas like organic electronics or as high-performance materials.

Development of Chemical Probes and Sensors (non-biological sensing if applicable)

The quinoline core is a known fluorophore, and its derivatives are widely used in the development of fluorescent chemical sensors. The fluorescence properties of quinoline are sensitive to its chemical environment, making it a suitable platform for designing probes that can detect specific analytes.

By functionalizing this compound with specific recognition moieties, it is possible to create chemosensors for various ions or neutral molecules. The recognition event, such as the binding of a metal ion to a chelating group attached to the quinoline, can induce a change in the fluorescence intensity or wavelength of the molecule. The versatility of the synthetic handles on the this compound scaffold allows for the incorporation of a wide range of analyte-binding sites, enabling the development of sensors for a diverse set of targets. Quinoline-based fluorescent probes have been successfully developed for the detection of various species, demonstrating the potential of this scaffold in sensor applications crimsonpublishers.comrsc.orgbohrium.com.

Supramolecular Assembly and Host-Guest Chemistry with Halogenated Quinolines

The field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions, has seen significant advancements through the use of halogenated organic compounds. Halogenated quinolines, including derivatives such as this compound, are of particular interest due to the ability of halogen atoms to participate in a highly directional, non-covalent interaction known as halogen bonding. beilstein-journals.orgacs.orgijres.org This interaction, along with other forces like π-stacking and hydrogen bonding, allows for the rational design and construction of complex supramolecular architectures and host-guest systems.

The foundation of halogen bonding lies in the anisotropic distribution of electron density on the surface of a covalently bonded halogen atom. This creates a region of positive electrostatic potential, termed a "σ-hole," on the halogen atom opposite to the covalent bond. acs.orgijres.org This electrophilic region can interact favorably with a variety of Lewis bases, including anions, lone pairs of electrons, and π-systems. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.orgijres.org

In the context of this compound, the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the quinoline scaffold presents a unique platform for directing supramolecular assembly. The bromine and chlorine atoms are the most likely candidates to act as effective halogen bond donors. The fluorine atom, due to its high electronegativity and low polarizability, is generally a poor halogen bond donor but can act as a halogen bond acceptor.

The principles of host-guest chemistry, a subfield of supramolecular chemistry where a larger "host" molecule selectively binds a smaller "guest" molecule, can also be applied to halogenated quinolines. The quinoline ring system itself can act as a host for certain guest molecules through π-stacking interactions. Furthermore, the directional nature of halogen bonds can be exploited to create specific binding pockets for guest molecules. For example, a host molecule containing this compound could utilize its bromine or chlorine atoms to bind to an electron-rich guest molecule.

The tunability of halogen bonding is a key aspect of its utility in crystal engineering and the design of host-guest systems. The strength of the halogen bond can be modulated by altering the electron-withdrawing or electron-donating nature of the substituents on the aromatic ring. nih.gov In this compound, the presence of the electronegative fluorine atom is expected to enhance the positive character of the σ-holes on the bromine and chlorine atoms, thereby strengthening their halogen bonding capabilities.

To illustrate the potential interactions and their relative strengths, a hypothetical data table based on computational studies of similar halogenated aromatic systems is presented below. These values represent the calculated interaction energies for halogen bonds between a halogen bond donor (R-X, where X = Br, Cl) and a simple Lewis base (Y).

| Halogen Bond Donor | Lewis Base (Y) | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Bromobenzene | Formaldehyde | C-Br···O | -2.5 to -3.5 |

| Chlorobenzene | Formaldehyde | C-Cl···O | -1.5 to -2.5 |

| This compound | Formaldehyde | C-Br···O | Expected to be stronger than Bromobenzene |

| This compound | Formaldehyde | C-Cl···O | Expected to be stronger than Chlorobenzene |

The enhanced strength of the halogen bonds in this compound is attributed to the electron-withdrawing effect of the fluorine and nitrogen atoms in the quinoline ring, which increases the positive electrostatic potential of the σ-holes on the bromine and chlorine atoms.

Methodological Advancements in the Characterization of 3 Bromo 4 Chloro 6 Fluoroquinoline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled information about the chemical environment of atomic nuclei. For multifaceted structures such as substituted quinolines, advanced NMR methods are indispensable.

For complex molecules like quinoline (B57606) derivatives, standard one-dimensional (1D) ¹H and ¹³C NMR spectra can be insufficient for complete structural assignment due to overlapping signals and complex coupling patterns. acs.org Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning proton and carbon signals. acs.orgnih.gov

COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. For a compound like 3-Bromo-4-chloro-6-fluoroquinoline, this would be instrumental in confirming the connectivity of the protons on the quinoline ring system. HSQC, on the other hand, correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons. Theoretical calculations of ¹H and ¹³C chemical shifts, often performed using methods like the GIAO (Gauge-Including Atomic Orbital) method with density functional theory (DFT), can further aid in the interpretation of experimental NMR data.

Table 1: Representative NMR Data for Substituted Quinolines

| Technique | Information Gained | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | Determines the chemical shifts and coupling constants of the aromatic protons, confirming their relative positions. |

| ¹³C NMR | Reveals the number and chemical environment of carbon atoms. | Identifies the carbon signals of the quinoline core and confirms the positions of the halogen substituents. |

| COSY | Establishes proton-proton coupling correlations. | Elucidates the connectivity of the protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline scaffold. |

| HSQC | Correlates directly bonded proton and carbon atoms. | Allows for the unambiguous assignment of carbon signals based on their attached protons. |

This table is illustrative and based on general applications of NMR to quinoline derivatives. Specific data for this compound would require experimental acquisition.

The presence of a fluorine atom in this compound makes ¹⁹F NMR an exceptionally valuable analytical tool. ¹⁹F NMR is highly sensitive and provides precise information about the chemical environment of the fluorine nucleus. The chemical shift of the ¹⁹F signal is highly dependent on its electronic surroundings, making it a sensitive probe for confirming the position of the fluorine substituent on the quinoline ring. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) can provide additional structural information, helping to further confirm the assignment of signals in the ¹H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₉H₄BrClFN. This is particularly important in distinguishing it from other potential isomers or byproducts.

Beyond molecular formula confirmation, HRMS, especially when coupled with tandem mass spectrometry (MS/MS), can offer insights into the fragmentation patterns of the molecule. nih.gov This data is valuable for structural elucidation and can help in understanding the relative stability of different parts of the molecule. Techniques like gas chromatography coupled with HRMS (GC-HRMS) are particularly effective for the analysis of halogenated compounds. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While NMR and mass spectrometry provide information about the structure and connectivity of a molecule in solution or the gas phase, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a molecule like this compound, an X-ray crystal structure would provide precise bond lengths, bond angles, and information about the planarity of the quinoline ring system. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding. This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies. tandfonline.comresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are excellent for identifying the presence of specific functional groups and providing a "fingerprint" of the molecule. nih.gov For this compound, the IR and Raman spectra would show characteristic bands corresponding to the vibrations of the quinoline ring system, as well as vibrations involving the carbon-halogen bonds (C-F, C-Cl, C-Br).

For instance, the C-F stretching vibration typically appears in a distinct region of the IR spectrum. mdpi.com The positions and intensities of the various bands in the vibrational spectra can be correlated with the specific substitution pattern of the quinoline ring. Computational methods, such as DFT, are often used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental spectra to aid in the assignment of the observed bands. nih.govnih.gov

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of the aromatic quinoline core. |

| C=C and C=N Ring Stretching | 1450 - 1650 | Characteristic "fingerprint" region for the quinoline ring system. mdpi.com |

| C-F Stretch | 1000 - 1400 | Indicates the presence of the fluorine substituent. mdpi.com |

| C-Cl Stretch | 600 - 800 | Indicates the presence of the chlorine substituent. |

This table provides general ranges for the indicated vibrational modes. The exact positions would need to be determined experimentally.

Chromatographic and Hyphenated Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. For this compound, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed.

HPLC is a versatile technique that can be used for both purification (preparative HPLC) and purity analysis (analytical HPLC). The choice of stationary phase (e.g., normal phase or reversed-phase) and mobile phase would be optimized to achieve the best separation of the target compound from any starting materials, reagents, or byproducts.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful. For example, HPLC coupled with a Diode Array Detector (HPLC-DAD) allows for the acquisition of UV-Vis spectra of the separated components, aiding in their identification. The most powerful hyphenated techniques for structural confirmation are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which provide both retention time data from the chromatography and mass spectral data for each separated component. researchgate.net These methods are invaluable for confirming the identity and purity of this compound in a complex mixture.

Future Research Directions and Perspectives on 3 Bromo 4 Chloro 6 Fluoroquinoline

Exploration of Unconventional Reactivity and Transformation Pathways

The unique substitution pattern of 3-Bromo-4-chloro-6-fluoroquinoline, with three distinct halogen atoms, offers a rich landscape for investigating unconventional reactivity. The differential reactivity of the C-Br, C-Cl, and C-F bonds is a key area for future exploration. While the C-Br bond is typically the most reactive in cross-coupling reactions, followed by C-Cl, the strategic placement of these halogens on the quinoline (B57606) ring could lead to unexpected reactivity patterns.

Future research could focus on:

Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate one halogen over the others will be crucial. For instance, palladium or nickel-catalyzed reactions could be fine-tuned to favor C-Br functionalization, leaving the C-Cl and C-F bonds intact for subsequent transformations. mdpi.com The order of reactivity, typically C-I > C-Br >> C-Cl, allows for sequential functionalization. mdpi.com

C-H Bond Functionalization: Investigating the direct functionalization of the C-H bonds on the quinoline core, in the presence of the halogen substituents, could open up new avenues for derivatization. researchgate.net Metal-catalyzed C-H activation strategies could offer a more atom-economical approach to introducing new functional groups. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom could activate the ring for SNAr reactions. nih.gov Exploring the displacement of the chloro and fluoro substituents with various nucleophiles could lead to a diverse range of new derivatives.

| Potential Reaction Type | Target Bond | Potential Reagents/Catalysts | Anticipated Outcome |

| Suzuki Coupling | C-Br | Palladium catalysts, boronic acids | Introduction of aryl or alkyl groups at the 3-position |

| Sonogashira Coupling | C-Br | Palladium/copper catalysts, terminal alkynes | Alkynylation at the 3-position |

| Buchwald-Hartwig Amination | C-Cl | Palladium catalysts, amines | Amination at the 4-position |

| Nucleophilic Aromatic Substitution | C-F | Strong nucleophiles (e.g., alkoxides, thiolates) | Substitution at the 6-position |

Development of Highly Sustainable and Economical Synthesis Strategies

While traditional methods for quinoline synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, they often require harsh conditions and produce significant waste. tandfonline.comnih.gov Future research should prioritize the development of green and cost-effective synthetic routes to this compound.

Key areas of focus include:

One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine multiple steps into a single operation can significantly improve efficiency and reduce waste. nih.govnih.gov Multicomponent reactions, in particular, offer a powerful tool for constructing complex molecules in a convergent manner. nih.gov

Green Solvents and Catalysts: The use of environmentally benign solvents such as water or ethanol, and the development of reusable catalysts, are central to sustainable chemistry. tandfonline.comresearchgate.netbenthamdirect.combohrium.com Research into solid acid catalysts or metal-free catalytic systems could provide more economical and environmentally friendly alternatives. acs.orgresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods. tandfonline.combenthamdirect.com

| Synthesis Strategy | Key Features | Potential Advantages |

| Multicomponent Reaction | Convergent synthesis from multiple starting materials in one pot. | High atom economy, reduced waste, increased efficiency. |

| Green Catalysis | Use of reusable or non-toxic catalysts (e.g., p-TSA, Amberlyst-15). tandfonline.comresearchgate.net | Lower cost, reduced environmental impact. |

| Alternative Energy Sources | Microwave or ultrasound irradiation. | Faster reaction times, lower energy consumption. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. ucd.ieacs.orgresearchgate.netvapourtec.comacs.org The application of flow chemistry to the synthesis and derivatization of this compound is a promising area for future research.

Future directions in this area could involve:

Continuous Flow Synthesis of the Quinoline Core: Developing a robust flow process for the initial synthesis of the halogenated quinoline scaffold would enable safer and more efficient production. ucd.ie

Automated Derivatization: Integrating flow reactors with automated platforms can facilitate high-throughput screening of reaction conditions and the rapid generation of compound libraries. nih.govresearchgate.netresearchgate.net This would be particularly valuable for exploring the diverse reactivity of the three halogen substituents.

Telescoped Reactions: Designing multi-step sequences where the output of one flow reactor is directly fed into the next, without the need for intermediate purification, can significantly streamline the synthesis of complex derivatives. ucd.ie

Synergistic Approaches Combining Advanced Computational and Experimental Methodologies

The integration of computational chemistry with experimental work can accelerate the discovery and optimization of new chemical entities and processes. researchgate.net For this compound, a synergistic approach could provide valuable insights into its properties and reactivity.

Future research could leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular geometries, electronic properties, and reaction mechanisms. acs.org This can help in understanding the relative reactivity of the different halogen atoms and in designing more effective catalytic systems.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the interactions of this compound and its derivatives with other molecules or materials, which is particularly relevant for its potential applications in materials science. acs.org

Predictive Modeling: By combining computational data with experimental results, it may be possible to develop predictive models for the properties and reactivity of novel derivatives, thereby guiding synthetic efforts.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction pathways. | Prediction of regioselectivity in chemical reactions, understanding catalyst-substrate interactions. |

| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions. | Understanding the behavior of derivatives in different environments (e.g., solvents, on surfaces). |

| Quantitative Structure-Activity Relationship (QSAR) | (if applicable to non-biological properties) | Correlation of molecular structure with chemical or physical properties. |

Potential for Derivatization in Emerging Fields of Chemical Technology (non-biological)

The unique electronic and structural features of this compound make it an attractive scaffold for the development of novel materials with applications in various fields of chemical technology. The ability to selectively functionalize the molecule at multiple positions is key to tuning its properties for specific applications.

Potential areas for exploration include:

Organic Electronics: Quinoline derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and solar cells. wikipedia.org Derivatization of this compound could lead to new materials with tailored photophysical and electronic properties.

Sensors and Probes: The quinoline nucleus can act as a fluorophore, and its properties can be modulated by the introduction of different functional groups. This opens up the possibility of designing novel chemosensors for the detection of ions or small molecules.

Functional Dyes: The extended π-system of the quinoline ring is characteristic of many dyes. wikipedia.org By strategically modifying the substituents, it may be possible to develop new dyes with specific colors and properties for various technological applications.

Corrosion Inhibitors: Quinolinium salts have been shown to act as corrosion inhibitors. wikipedia.org Derivatization of this compound could lead to the development of more effective and specialized corrosion inhibitors.

Q & A

Q. How can researchers optimize the synthesis of 3-Bromo-4-chloro-6-fluoroquinoline to improve yield and purity?

- Methodological Answer : Synthesis optimization involves sequential halogenation and fluorination. Begin with bromination at position 3 using N-bromosuccinimide (NBS) under acidic conditions, followed by chlorination at position 4 using sulfuryl chloride (SO₂Cl₂). Introduce fluorine at position 6 via electrophilic fluorination with Selectfluor® in acetonitrile. Purify intermediates via recrystallization (ethanol/water) and final product using column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via TLC and characterize each step with and NMR .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : , , and NMR to confirm substitution patterns and electronic environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHBrClFN).

- X-ray Crystallography : For unambiguous structural determination, employ SHELX software to refine crystal structures .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store the compound in amber vials under inert atmosphere (argon or nitrogen) at –20°C. Avoid exposure to moisture and light, as halogens may undergo hydrolysis or photodegradation. Conduct stability assays via HPLC to monitor decomposition over time under varying conditions (pH, temperature) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in substitution reactions of this compound?

- Methodological Answer : Apply density functional theory (DFT) using the B3LYP functional to calculate Fukui indices and electrostatic potential maps. These identify electrophilic/nucleophilic sites, predicting preferential substitution at the C-3 bromine due to lower activation energy compared to C-4 chlorine. Validate predictions experimentally via Suzuki-Miyaura coupling with substituted boronic acids .

Q. What strategies resolve conflicting reactivity data in halogen displacement reactions involving this compound?

- Methodological Answer : Design controlled experiments to isolate variables:

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) in cross-coupling reactions.

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Kinetic Analysis : Use in-situ NMR to track reaction rates and intermediate formation. Reconcile discrepancies by correlating computational (DFT) and experimental data .

Q. How can researchers leverage X-ray crystallography to analyze electronic effects in this compound derivatives?

- Methodological Answer : Use WinGX and ORTEP-3 to refine crystallographic data. Compare bond lengths (C-Br vs. C-Cl) and angles to quantify steric/electronic effects. For example, shorter C-F bonds indicate strong electronegativity, influencing π-stacking in material science applications. Pair with Hirshfeld surface analysis to map intermolecular interactions .

Q. What methodological approaches address discrepancies in reported solubility data for this compound?

- Methodological Answer : Standardize solubility measurements using:

- Shake-Flask Method : Dissolve compound in buffered solutions (pH 2–12) at 25°C.

- HPLC Quantification : Compare saturation points across solvents (DMSO, THF, acetonitrile).

- Thermodynamic Modeling : Use Hansen solubility parameters to predict solvent compatibility .

Q. How to design structure-activity relationship (SAR) studies for this compound-based drug candidates?

- Methodological Answer :

- Analog Synthesis : Replace halogens with methoxy, amino, or trifluoromethyl groups via nucleophilic substitution.

- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibitors) using fluorescence polarization.

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with IC values .

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for derivatives of this compound?

- Methodological Answer :

Q. What statistical methods are recommended for interpreting heterogeneous biological activity data?

- Methodological Answer :

Apply meta-analysis using random-effects models to account for inter-study variability. Tools like Cochrane’s RevMan or R’s metafor package can quantify heterogeneity (I statistic) and identify outliers. Validate findings via sensitivity analysis by excluding low-quality studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.